4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
4-Hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with hydroxy, methoxy, and dioxaborolan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 4-hydroxy-5-methoxybenzaldehyde with a boronic ester. One common method includes the use of pinacol boronate esters in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using nitrogen or argon gas, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: 4-Hydroxy-5-methoxybenzoic acid.
Reduction: 4-Hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde:
4-Hydroxy-5-methoxy-2-bromobenzaldehyde: Similar structure but with a bromine atom instead of the boronic ester group.
Uniqueness
4-Hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of the boronic ester group, which imparts distinct reactivity and potential for forming complex molecular architectures through cross-coupling reactions .
Properties
CAS No. |
499217-06-0 |
---|---|
Molecular Formula |
C14H19BO5 |
Molecular Weight |
278.1 |
Purity |
95 |
Origin of Product |
United States |
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